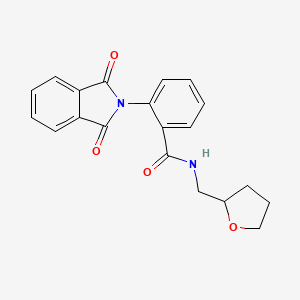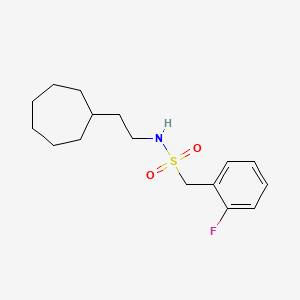![molecular formula C18H12N4O2 B4448636 3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4448636.png)
3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione
Overview
Description
3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is a complex heterocyclic compound that features a unique fusion of benzimidazole and quinazoline moieties
Preparation Methods
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the quinazoline ring system can be achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
Condensation Reactions: The benzimidazole moiety can be introduced via condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives.
Industrial Production: Industrial synthesis may involve optimized reaction conditions such as high-temperature reflux in the presence of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, leading to the formation of various substituted derivatives.
Scientific Research Applications
3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
3-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione can be compared with other similar compounds such as:
3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine: This compound also features a benzimidazole moiety and is studied for its potential as a syk inhibitor.
3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: This compound is another benzimidazole derivative with anticancer activity.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2-hydroxy-1H-pyrrolo[1,2-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2/c23-14-9-22-13-8-4-1-5-10(13)18(24)21-17(22)15(14)16-19-11-6-2-3-7-12(11)20-16/h1-8,23H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSBMNFSMFFPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=NC(=O)C3=CC=CC=C3N21)C4=NC5=CC=CC=C5N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4448567.png)
![1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4448571.png)

![4-methoxy-3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4448579.png)

![N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4448591.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B4448606.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4448621.png)
![N-butyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide](/img/structure/B4448632.png)
![3-[(2-furylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4448642.png)
![2-methyl-1-(2-oxopropyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4448650.png)
![N-(4-ethoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4448657.png)
![N-(5-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4448660.png)
